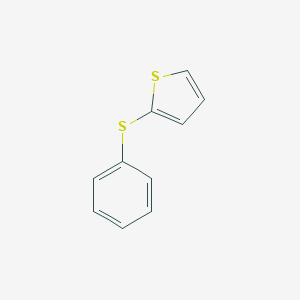

2-(Phenylthio)thiophene

Overview

Description

2-(Phenylthio)thiophene is a sulfur-containing heteroaromatic compound that is part of the thiophene family. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities such as antibacterial, antifungal, and antiproliferative properties. They are also utilized in electronics, including thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions. For instance, 2-phenylthieno[3,4-b]thiophene was synthesized from dibromothiophene and phenylacetylene in two steps . Another example is the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene from di-2-thenoylmethane through a five-step process . The synthesis of the title compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, involved a reaction with diethoxyethylthio and methylthio groups, followed by purification and recrystallization .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their electronic and optical properties. For example, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction, revealing a yellow block-shaped crystal . Modifications on the thiophene backbone or side groups can significantly impact the electronic properties of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene reacted with N-phenylmaleimide to yield exo and endo adducts, and with other reagents to give benzo[c]thiophene derivatives . These reactions are often used to further modify the electronic properties of thiophene-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the low band gap of poly(2-phenylthieno[3,4-b]thiophene) makes it a novel low band gap polymer with potential conductive properties . The oligomers synthesized in another study were characterized as n-type semiconductors with varying carrier mobilities, indicating their potential in electronic applications . The mesomorphic properties of multiynylthiophenes were also studied, with some compounds exhibiting liquid-crystalline properties .

Scientific Research Applications

Electronic Properties and Polymer Synthesis

Low Band Gap Polymers : The synthesis of 2-phenylthieno[3,4-b]thiophene led to the creation of a novel low band gap polymer with significant implications in conductive materials (Neef, Brotherston, & Ferraris, 1999).

Organic Field-Effect Transistors : Mixed phenylene-thiophene oligomers, including derivatives of 2-(Phenylthio)thiophene, have been developed for use in organic field-effect transistors, demonstrating high carrier mobility and stability (Mushrush et al., 2003).

Electrochemical Applications : A study on the electrochemical polymerization of thiophene derivatives, including 3-phenylthiophene, highlights their potential in creating polymers with desirable morphological and conductive properties (Martínez et al., 1995).

Biological and Chemical Applications

Antimicrobial Activity : Novel 2-aminothiophene derivatives, related to this compound, have been synthesized and evaluated for their antimicrobial properties, demonstrating significant biological activities (Prasad et al., 2017).

Solar Cell and Sensory Applications : Thiophene derivatives, including this compound, are used in various applications such as solar cells and chemical sensors due to their diverse properties (Nagaraju et al., 2018).

Optical and Electronic Properties

Nonlinear Optical Limiting : Donor-acceptor substituted thiophene dyes, which are structurally related to this compound, have been studied for enhanced nonlinear optical limiting, indicating their potential in photonic and optoelectronic devices (Anandan et al., 2018).

Light-Emitting Properties : Research into polythiophenes, which include this compound derivatives, has explored their use as electroluminescent materials, highlighting the unique light-emitting properties of this class of materials (Perepichka et al., 2005).

Mechanism of Action

Target of Action

Thiophene-based analogs, which include 2-(phenylthio)thiophene, have been studied extensively for their potential as biologically active compounds .

Mode of Action

It’s known that thiophene derivatives can be metabolized to form reactive metabolites, such as s-oxides and epoxides . These metabolites can interact with biological targets, leading to various biological effects .

Biochemical Pathways

It’s known that thiophene derivatives can be metabolized by hepatic microsomes and human cyp1a1 supersomes to both an s-oxide and epoxide . The formation of these metabolites can potentially affect various biochemical pathways .

Result of Action

It’s known that thiophene derivatives can exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

It’s known that the compound should be stored at temperatures between 2-8°c .

Future Directions

Thiophene-based compounds, including 2-(Phenylthio)thiophene, have been the focus of many recent studies due to their potential applications in various fields. They are seen as potential candidates for the development of new anti-inflammatory agents . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name |

2-phenylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTBWKNYWACCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381192 | |

| Record name | 2-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16718-12-0 | |

| Record name | 2-(Phenylthio)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16718-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylsulfanylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)